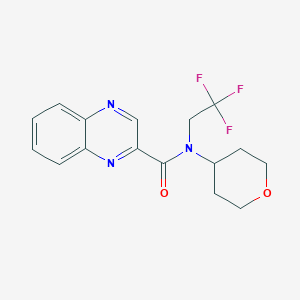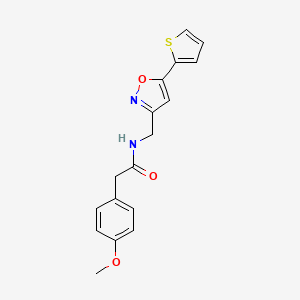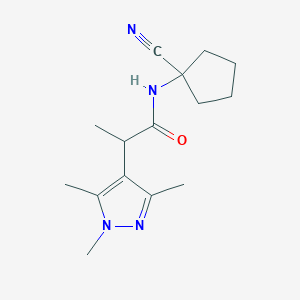
N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which has potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. This leads to increased levels of GABA in the brain, which can have a calming and anti-seizure effect.
Biochemical and physiological effects:
N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to have anxiolytic effects in animal models of anxiety. In addition, N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been shown to have potential therapeutic applications in the treatment of addiction, as increased GABA levels in the brain can reduce drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is its potency and selectivity for GABA-AT inhibition. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation is that N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide. One area of interest is its potential therapeutic applications in the treatment of addiction. Another area of interest is its potential use as a tool for studying the role of GABA in various neurological disorders. Additionally, further studies are needed to evaluate the safety and efficacy of N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide in humans.
Synthesemethoden
N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-cyanocyclopentene with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid to form the corresponding acid chloride, which is then reacted with 2-aminopropanamide to yield N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Clinical trials are currently underway to evaluate the safety and efficacy of N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide in humans.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-10(13-11(2)18-19(4)12(13)3)14(20)17-15(9-16)7-5-6-8-15/h10H,5-8H2,1-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLDZISDUVIXPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)C(=O)NC2(CCCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

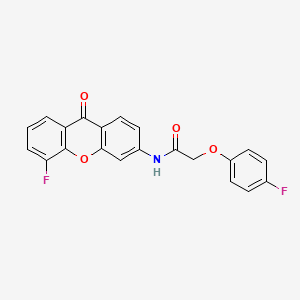

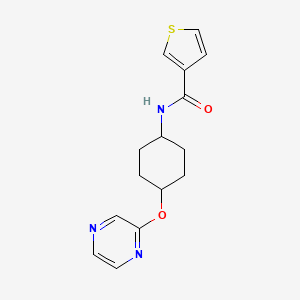
![(E)-2-(3-Chlorophenyl)-N-[(3-methyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]ethenesulfonamide](/img/structure/B2401580.png)
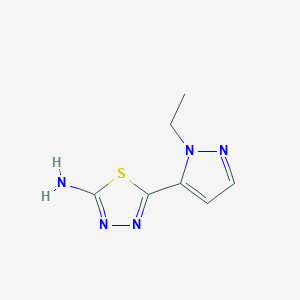


![5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2401586.png)
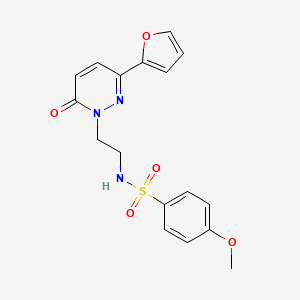
![{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride](/img/no-structure.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2401590.png)

